1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Overview
Description
“1-(3-methyl-1H-pyrazol-4-yl)ethanone” is a compound with the molecular formula C6H8N2O . It is also known by other names such as “1-(3-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE” and "Ethanone, 1-(3-methyl-1H-pyrazol-4-yl)-" .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “1-(3-methyl-1H-pyrazol-4-yl)ethanone”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods involve the use of heterocyclic systems . For instance, one study synthesized 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Molecular Structure Analysis
The molecular structure of “1-(3-methyl-1H-pyrazol-4-yl)ethanone” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrazole compounds, including “1-(3-methyl-1H-pyrazol-4-yl)ethanone”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Scientific Research Applications
Fungicidal Activity
- Research has shown that derivatives of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone exhibit potential fungicidal activity. One study synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing this compound, finding moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).
Antiviral Activity
- Another significant application is in antiviral drug development. A derivative of this compound was used to synthesize new heterocyclic compounds showing potential antiviral activity, including anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).
Antibacterial and Antifungal Properties
- A series of derivatives were prepared and screened for antibacterial and antifungal activities. One such study found that certain derivatives showed significant inhibitory effects against various bacteria and fungi, indicating their potential as antimicrobial agents (Bondock et al., 2011).
Molecular Docking and Structure Analysis
- The compound has been used in molecular docking studies to determine its binding affinities and potential as an anti-neoplastic agent. One such study performed FT-IR, NBO, HOMO-LUMO, and MEP analysis to understand its molecular structure and reactivity (Mary et al., 2015).
Synthesis of Biologically Active Derivatives
- Research has focused on synthesizing various biologically active derivatives of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, exploring their potential in cancer therapy and as molecular targeted anticancer drugs (Liu et al., 2017).
Antioxidant Properties
- Some studies have also investigated the antioxidant properties of derivatives, contributing to the exploration of new therapeutic agents with potential antioxidant effects (Bandgar et al., 2009).
Future Directions
The future directions for “1-(3-methyl-1H-pyrazol-4-yl)ethanone” and similar compounds could involve further exploration of their synthesis techniques and biological activities. Given their wide range of applications in various fields of science, these compounds could be the focus of many future research studies .
properties
IUPAC Name |
1-(3-methyl-1-phenylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLBGBYVVKEXDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545190 | |
Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
105223-85-6 | |
Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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